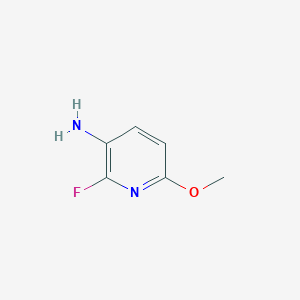

2-Fluoro-6-methoxypyridin-3-amine

Description

Significance of Halogenated Aminopyridines in Heterocyclic Chemistry

Halogenated aminopyridines are a class of organic compounds that hold significant importance in heterocyclic chemistry, primarily due to their role as versatile synthetic intermediates. The pyridine (B92270) ring itself is a privileged scaffold found in numerous biologically active compounds and approved pharmaceutical drugs. beilstein-journals.org The introduction of halogen atoms and amine groups onto this core structure provides multiple reactive sites for further chemical modification.

The inclusion of a halogen, such as fluorine, can profoundly influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and metabolic stability. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the potency and pharmacokinetic profile of drug candidates. beilstein-journals.org For instance, the fluorine atom in the C6 position of some quinolone antibiotics enhances microbial activity. beilstein-journals.org

Furthermore, the carbon-halogen bond serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. The amine group, on the other hand, can be readily derivatized or can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. This dual functionality makes halogenated aminopyridines highly valuable building blocks for creating libraries of compounds for high-throughput screening in drug discovery programs.

Overview of Research Trajectories for 2-Fluoro-6-methoxypyridin-3-amine

This compound is primarily utilized as a chemical intermediate in the synthesis of more elaborate molecules for various research applications. Its explicit inclusion in patent literature underscores its role as a key building block in the development of novel compounds. google.com For example, a Chinese patent lists the compound as a reactant in the preparation of bicyclic heteroaryl substituted compounds, highlighting its practical application in synthetic chemistry. google.com

While specific published studies detailing the synthesis and reactivity of this compound are not abundant, the research trajectories of structurally similar compounds provide insight into its potential applications. Derivatives of methoxypyridin-amine are actively being investigated in several areas of medicinal chemistry:

Kinase Inhibitors: A study focused on the design and synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors for cancer treatment. nih.gov In this research, a related compound, 5-bromo-2-methoxypyridin-3-amine (B1520566), was used as a key intermediate, suggesting that this compound could be a valuable analogue for generating structural diversity in similar inhibitor scaffolds. nih.gov

PET Imaging Agents: Researchers have developed N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as potential positron emission tomography (PET) probes for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. nih.gov The methoxypyridin-amine moiety forms a core part of these imaging agents. The fluorine atom in this compound could be particularly useful, as the isotope fluorine-18 (B77423) is a commonly used positron emitter in PET imaging.

The presence of the fluorine, methoxy (B1213986), and amine groups on the pyridine ring provides a platform for a variety of chemical transformations, making this compound a compound of interest for chemists aiming to synthesize novel molecules with potential biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHLZVIHAJOZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-55-2 | |

| Record name | 2-fluoro-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Methoxypyridin 3 Amine and Its Precursors

Established Synthetic Routes to 2-Fluoro-6-methoxypyridin-3-amine and Related Compounds

The synthesis of functionalized pyridines like this compound often relies on classical, multi-step sequences starting from readily available pyridine (B92270) derivatives or on modern, highly regioselective functionalization techniques.

Multi-Step Approaches from Pyridine Derivatives

Multi-step synthesis provides a robust, albeit sometimes lengthy, approach to complex pyridine derivatives. libretexts.org These routes typically begin with simpler, commercially available di-substituted pyridines, such as dichloropyridines or dibromopyridines. The synthesis involves a sequence of reactions including nitration, nucleophilic substitution, and reduction to systematically build the desired functionality.

A representative pathway for a related compound, 2,3-diamino-6-methoxypyridine, illustrates this step-wise logic, which can be adapted for the target molecule. The synthesis commences with 2,6-dichloropyridine (B45657). google.com The key transformations are outlined below:

Nitration: 2,6-Dichloropyridine is nitrated using a mixture of nitric acid and sulfuric acid (or oleum) to introduce a nitro group, yielding 2,6-dichloro-3-nitropyridine (B41883). google.comgoogle.com The use of oleum (B3057394) can improve reaction conditions, allowing for lower molar ratios of nitric acid and reducing the evolution of hazardous nitrogen oxides. google.com

Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes selective ammonolysis. One of the chlorine atoms is displaced by an amino group using aqueous ammonia, typically in a solvent like methanol, to produce 2-amino-6-chloro-3-nitropyridine. google.com

Methoxylation: The remaining chlorine atom is substituted with a methoxy (B1213986) group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide (B1231860) in a polar solvent, yielding 2-amino-6-methoxy-3-nitropyridine. google.comchemicalbook.com

Reduction: Finally, the nitro group is reduced to a primary amine. This can be accomplished using various methods, such as metallic reduction (e.g., iron, tin, or zinc in acidic medium), to afford the final diamino product. google.com

A similar strategy can be envisioned starting from 2,6-dibromopyridine. For instance, the synthesis of 6-bromo-2-methoxypyridin-3-amine , a direct precursor, is achieved by reacting 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov The bromo group in this intermediate could then potentially be exchanged for a fluorine atom in a subsequent step. Another approach involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which can then be reduced to 2-amino-6-chloropyridine. psu.edu

| Step | Starting Material | Reagents | Product | Reaction Type | Source |

|---|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | HNO₃, H₂SO₄/Oleum | 2,6-Dichloro-3-nitropyridine | Electrophilic Nitration | google.comgoogle.com |

| 2 | 2,6-Dichloro-3-nitropyridine | Aqueous NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine | Nucleophilic Aromatic Substitution (Ammonolysis) | google.com |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | Nucleophilic Aromatic Substitution (Methoxylation) | google.comchemicalbook.com |

| 4 | 2-Amino-6-methoxy-3-nitropyridine | Fe/HCl or Sn/HCl | 2,3-Diamino-6-methoxypyridine | Nitro Group Reduction | google.com |

Regioselective Functionalization Strategies in Pyridine Synthesis

Modern synthetic methods often focus on the direct and selective functionalization of the pyridine ring, which can significantly shorten synthetic sequences.

C-H Fluorination: A powerful strategy for synthesizing fluoropyridines is the direct, late-stage C-H fluorination. Research has shown that pyridines and diazines can be selectively fluorinated at the carbon atom adjacent to the ring nitrogen. nih.gov This method uses commercially available silver(II) fluoride (B91410) (AgF₂) under mild conditions, often at ambient temperature, providing a safe and broadly applicable route to 2-fluoropyridines. nih.gov This approach avoids the harsh conditions often required in traditional halogenation methods. acs.org

Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro substituent is an excellent leaving group in SNAr reactions, often showing higher reactivity than its chloro- or bromo- counterparts. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. acs.org This high reactivity allows for the introduction of a wide array of nucleophiles, including amines, under mild conditions. Therefore, a viable regioselective strategy to obtain the target compound could involve the initial synthesis of 2-fluoro-6-methoxypyridine (B45670) followed by a regioselective nitration at the 3-position and subsequent reduction. Alternatively, direct amination of a pre-functionalized 2-fluoropyridine is a key strategy.

Novel and Green Synthesis Approaches for this compound Derivatives

Recent advancements in synthetic chemistry have emphasized the development of catalytic methods and sustainable protocols that offer greater efficiency and reduced environmental impact.

Catalytic Methods in Aminopyridine Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling C-N bond formations that are otherwise challenging.

Palladium- and Copper-Catalyzed Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming C-N bonds. It can be used for the regioselective amination of polychloropyrimidines and is applicable to pyridine systems. mit.edu Similarly, copper-catalyzed amination of halopyridines, sometimes assisted by microwave irradiation, provides a practical route to substituted 2,6-diaminopyridines. georgiasouthern.edu These catalytic systems are crucial for coupling less nucleophilic amines, such as aryl- and heteroarylamines, to the pyridine core. mit.edu

Suzuki-Miyaura Coupling: While a C-C bond-forming reaction, the Suzuki-Miyaura coupling is a vital catalytic tool for creating complex pyridine derivatives. libretexts.org For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids using a palladium catalyst to produce novel pyridine derivatives. researchgate.net This highlights a strategy where a halo-aminopyridine intermediate, such as a bromo- or iodo-analogue of the target compound, can be used in palladium-catalyzed couplings to introduce diverse substituents. nih.gov The catalyst often consists of a palladium precursor like Pd(OAc)₂ and a specialized phosphine (B1218219) ligand. libretexts.orgnih.gov

Sustainable and Efficient Synthesis Protocols

The principles of green chemistry are increasingly being integrated into synthetic planning, focusing on atom economy, safer reagents, and process efficiency.

Flow Chemistry: Multi-step syntheses can be rendered significantly more efficient by employing continuous flow processes. syrris.jp In this paradigm, reagents are immobilized on solid supports and packed into columns. A solution of the starting material is then pumped sequentially through these columns, where each column performs a specific chemical transformation (e.g., oxidation, bond formation, cleavage). syrris.jp This approach eliminates the need for manual work-ups and purification after each step, drastically reducing waste and reaction time. A seven-step synthesis of the natural product (±)-oxomaritidine was accomplished in a single continuous sequence using this methodology. syrris.jp

Mild and Safe Reagents: The use of ambient temperature and safer fluorinating agents like AgF₂ for C-H fluorination exemplifies a move towards more sustainable protocols. nih.gov This contrasts with traditional methods that may require hazardous reagents and high temperatures. acs.org

Preparation of Key Intermediates for Derivatization from this compound

The 3-amino group on the this compound scaffold is a versatile functional handle for further chemical transformations, allowing for the preparation of a wide range of derivatives.

Diazotization and Sandmeyer Reactions: One of the most fundamental transformations of a primary aromatic amine is its conversion to a diazonium salt. byjus.com This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). byjus.comlkouniv.ac.in

The resulting diazonium salt (Ar-N₂⁺X⁻) is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of substituents. masterorganicchemistry.com This suite of reactions provides access to a diverse set of intermediates that would be difficult to synthesize directly.

| Reaction Name | Reagent(s) | Product Functional Group | Description | Source |

|---|---|---|---|---|

| Sandmeyer Reaction | CuCl/HCl, CuBr/HBr, CuCN/KCN | -Cl, -Br, -CN | Replaces the diazonium group with a halide or cyanide. | byjus.com |

| Schiemann Reaction | HBF₄, heat | -F | Replaces the diazonium group with fluorine. | lkouniv.ac.inegyankosh.ac.in |

| Iodination | KI | -I | Replaces the diazonium group with iodine. | egyankosh.ac.in |

| Hydroxylation | H₂O, H⁺, heat | -OH | Replaces the diazonium group with a hydroxyl group. | masterorganicchemistry.com |

| Reductive Deamination | H₃PO₂ | -H | Replaces the diazonium group with hydrogen. | masterorganicchemistry.com |

By applying these reactions to this compound, the 3-amino group can be strategically replaced. For example, converting the amine to an iodide or bromide would yield a key intermediate perfectly suited for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position. researchgate.net

Synthesis of Halogenated Pyridine Precursors

The halogenated pyridines, 2-fluoro-4-bromo-6-methoxypyridine and 2-fluoro-4-iodo-6-methoxypyridine, are pivotal intermediates in the synthesis of various substituted pyridines. Their preparation involves the regioselective introduction of halogen atoms onto the 2-fluoro-6-methoxypyridine scaffold.

Synthesis of 2-fluoro-4-bromo-6-methoxypyridine

A potential synthetic sequence is outlined below:

Step 1: N-oxidation of 2-fluoro-6-methoxypyridine 2-fluoro-6-methoxypyridine is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 2-fluoro-6-methoxypyridine N-oxide.

Step 2: Regioselective bromination The resulting N-oxide is then subjected to bromination. The use of a reagent system like tosic anhydride (B1165640) and tetra-n-butylammonium bromide is expected to favor bromination at the C2 position (relative to the N-oxide, which is the C4 position of the final product).

| Reactant | Reagents | Product | Notes |

| 2-Fluoro-6-methoxypyridine | 1. m-CPBA or H₂O₂/AcOH2. Ts₂O, TBAB | 2-Fluoro-4-bromo-6-methoxypyridine | This is a proposed route based on general methodologies. nih.gov |

Synthesis of 2-fluoro-4-iodo-6-methoxypyridine

2-Fluoro-4-iodo-6-methoxypyridine is a known compound and is commercially available, indicating established synthetic protocols. nih.gov A plausible laboratory synthesis involves the direct regioselective iodination of 2-fluoro-6-methoxypyridine. Radical-based direct C-H iodination protocols have been developed for various heterocyclic compounds, including pyridines. rsc.org These methods often utilize iodine in the presence of an oxidant.

A study on the iodination of alkenes using iodine and HF-pyridine complex in the presence of a persulfate oxidant provides a potential method that could be adapted for the C-H iodination of 2-fluoro-6-methoxypyridine. organic-chemistry.org The reaction proceeds via an electrophilic iodine monofluoride (IF) species. The electron-donating methoxy group at the 6-position and the directing effect of the fluorine at the 2-position would likely favor iodination at the electron-rich C3 or C5 positions. However, specific conditions would need to be optimized to achieve selective C4 iodination.

| Reactant | Reagents | Product | Notes |

| 2-Fluoro-6-methoxypyridine | I₂, K₂S₂O₈ or Na₂S₂O₈, HF·pyridine | 2-Fluoro-4-iodo-6-methoxypyridine | This is a potential route based on analogous iodination reactions. rsc.orgorganic-chemistry.org |

Other Strategically Functionalized Building Blocks

One such approach involves starting with a pre-functionalized pyridine ring that already contains the desired substitution pattern or can be readily converted to it. For instance, the synthesis of 2-amino-3-fluoropyridine (B1272040) derivatives has been reported starting from 2,3-difluoropyridine (B50371) precursors. researchgate.net A similar strategy could be envisioned for the target molecule.

A plausible synthetic route to this compound involves the nitration of 2-fluoro-6-methoxypyridine at the 3-position, followed by the reduction of the nitro group. The directing effects of the fluoro and methoxy groups are crucial in this approach. The methoxy group is an activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director. The interplay of these electronic effects would likely direct the incoming nitro group to the 3-position.

A detailed synthetic protocol for a closely related compound, 2,3-diamino-6-methoxypyridine, starts from the nitration of 2-amino-6-methoxypyridine. bldpharm.com This suggests that nitration of the 2-fluoro-6-methoxy analog is a feasible strategy.

The subsequent reduction of the nitro group can be achieved using various standard reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

| Reactant | Reagents | Intermediate | Reagents | Product |

| 2-Fluoro-6-methoxypyridine | HNO₃, H₂SO₄ | 2-Fluoro-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, HCl or Fe, HCl or H₂, Pd/C | This compound |

This two-step sequence represents a viable and efficient pathway to the target compound, leveraging well-established chemical transformations.

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Methoxypyridin 3 Amine

Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for heteroaromatic compounds like pyridine, particularly when activated by electron-withdrawing groups and containing a good leaving group. youtube.comyoutube.com

The regioselectivity of SNAr reactions on the 2-Fluoro-6-methoxypyridin-3-amine ring is controlled by the combined electronic effects of the substituents.

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the entire aromatic ring, making it more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. youtube.com

Fluoro Group (C2): Fluorine is the most electronegative element and acts as a strong electron-withdrawing group via the inductive effect. This significantly activates the carbon it is attached to (C2) for nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions, a property that is enhanced on activated aromatic systems. nih.govnih.gov

Amino Group (C3): The amino group is a strong electron-donating group through resonance. Its position at C3 (meta to the nitrogen) has a less direct influence on the primary sites of nucleophilic attack (C2 and C6).

The confluence of these effects makes the C2 position, bearing the fluoro group, the most electrophilic site and the most likely position for nucleophilic attack. The strong activation by the ortho-nitrogen and the fluorine atom, combined with fluoride's capacity as a leaving group, directs nucleophiles preferentially to this position. youtube.com

The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. libretexts.org This two-step process temporarily disrupts the ring's aromaticity.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position. This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is broken in this step.

Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by delocalization, significantly aided by the electronegative pyridine nitrogen atom which can bear the negative charge in one of the resonance structures. youtube.com

Restoration of Aromaticity: In the final step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. youtube.comlibretexts.org

This pathway is typical for activated aryl halides and is significantly faster than for non-activated systems like chlorobenzene. libretexts.org

Derivatization via the Amino Group of this compound

The primary amino group at the C3 position is a key functional handle for a variety of synthetic modifications, including condensation, acylation, alkylation, and arylation reactions.

The primary amino group of this compound can readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wikipedia.org This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The general reaction is as follows: R-CHO + H₂N-Py → R-CH=N-Py + H₂O (where Py represents the 2-fluoro-6-methoxypyridin-3-yl moiety)

These reactions are valuable for introducing diverse structural motifs onto the pyridine core. Research on analogous aminothiophenes has demonstrated that Schiff bases can be readily synthesized by refluxing the amine with various substituted aldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov

The nucleophilic character of the amino group allows for the formation of C-N bonds with various electrophiles.

Acylation: The amino group can be acylated to form amides or sulfonamides. For instance, reacting the amine with sulfonyl chlorides, such as 2,4-difluorobenzenesulfonyl chloride, in the presence of a base leads to the corresponding sulfonamide. This transformation has been demonstrated on the similar 5-bromo-2-methoxypyridin-3-amine (B1520566) scaffold. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. While anilines with electron-withdrawing groups can be poor nucleophiles, the reaction can be driven to completion, often with a suitable base and solvent. For example, the double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) has been successfully used to construct an azetidine (B1206935) ring. nih.gov

Arylation: The amino group is a suitable partner in metal-catalyzed cross-coupling reactions to form N-aryl bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for this purpose. Studies have shown the successful coupling of 6-methoxypyridin-3-amine with various quinolinyl halides, demonstrating the feasibility of this reaction on the methoxypyridine scaffold. mdpi.com

Cross-Coupling Reactions Involving this compound Derivatives

While the fluorine atom at the C2 position is primarily exploited as a leaving group in SNAr reactions, derivatives of this compound are excellent substrates for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. A common strategy involves first modifying the starting material to introduce a more suitable coupling partner, such as a bromine or iodine atom, or a boronic acid/ester.

For example, a bromo-derivative such as 5-bromo-2-methoxypyridin-3-amine can be readily converted into a boronic ester via a Miyaura borylation reaction. nih.gov This boronate derivative can then participate in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or heteroaryl halides to construct complex biaryl structures. nih.govnih.gov

Table 1: Examples of Reactions on Methoxypyridinamine Scaffolds This table is based on reactions of closely related analogs and illustrates potential transformations for this compound.

| Reaction Type | Amine Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | 6-Methoxypyridin-3-amine | Quinolinyl halides, Pd catalyst, base | N-(Quinolinyl)methoxypyridinamine | mdpi.com |

| Sulfonamide Formation (Acylation) | 5-Bromo-2-methoxypyridin-3-amine | 2,4-Difluorobenzenesulfonyl chloride, base | N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulfonamide | nih.gov |

| Miyaura Borylation | 5-Bromo-2-methoxypyridin-3-amine derivative | Bis(pinacolato)diboron, Pd catalyst, base | Pyridinyl boronic ester | nih.gov |

| N-Alkylation | 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane, base | Spirocyclic azetidine | nih.gov |

| Schiff Base Formation | 2-Aminothiophene analog | Substituted aldehydes, acetic acid | Thiophene-based imine | nih.gov |

Suzuki-Miyaura Coupling and Related Metal-Catalyzed Processes

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key transformation for functionalizing pyridine rings. While direct Suzuki-Miyaura coupling of 2-halopyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen, specific conditions can be employed to achieve successful coupling.

In the context of the synthesis of bicyclic heteroaryl compounds, this compound has been utilized in Suzuki-Miyaura coupling reactions. For instance, in a procedure detailed in patent literature, the amine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. A typical reaction involves the coupling with (2-(benzyloxy)-5-bromopyridin-3-yl)boronic acid.

Table 1: Exemplary Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| This compound | (2-(Benzyloxy)-5-bromopyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 90 |

The reaction proceeds via the established Suzuki-Miyaura catalytic cycle, involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of a bulky and electron-rich phosphine (B1218219) ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is often crucial for achieving high efficiency in the coupling of heteroaromatic substrates.

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura coupling, the reactivity of this compound extends to other important bond-forming reactions, although specific examples in the literature are less common. The amino group can be a handle for various transformations. For instance, Buchwald-Hartwig amination could potentially be employed to introduce different aryl or alkyl groups at the amino position, though this would require prior modification of the starting material.

The fluorine atom at the 2-position, while sometimes a participant in cross-coupling, can also influence the reactivity of the other positions on the pyridine ring through its electron-withdrawing nature. This can facilitate nucleophilic aromatic substitution reactions at other positions under specific conditions.

Other Significant Chemical Transformations

The chemical versatility of this compound is further demonstrated in its participation in oxidation, reduction, and cyclization reactions.

Oxidation and Reduction Chemistry

The aminopyridine scaffold can undergo various oxidation and reduction reactions. The amino group can be oxidized to a nitro group using appropriate oxidizing agents. Conversely, should the corresponding nitro compound be available, it could be reduced to the amine. Specific documented examples of oxidation or reduction directly on this compound are not prevalent in readily available literature, but the general chemistry of aminopyridines suggests these transformations are feasible.

Patent literature describes a reduction step in a multi-step synthesis involving a derivative of this compound. After a coupling reaction, a nitro group on an adjacent aromatic ring is reduced to an amine using a reducing agent like iron powder in the presence of an acid.

Table 2: Reduction of a Nitroaryl Derivative

| Substrate | Reducing Agent | Solvent | Conditions |

| 2'-(Benzyloxy)-2-fluoro-6-methoxy-5'-nitro-[3,3'-bipyridin]-6'-amine | Iron powder, NH₄Cl | Ethanol/Water | Heating |

This transformation highlights the compatibility of the fluoro and methoxy (B1213986) substituents on the parent pyridine ring with common reduction conditions.

Cyclization Reactions

The 1,2-diamine-like functionality inherent in the 3-aminopyridine (B143674) structure makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. Condensation reactions with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of bicyclic heteroaromatics such as pyrido[2,3-b]pyrazines.

In a documented synthetic route, a derivative of this compound, following a Suzuki coupling and subsequent reduction of a nitro group to an amine, undergoes an oxidative cyclization. This reaction, between the newly formed diamine and a methyl group on an adjacent ring, is facilitated by an oxidizing agent to form a fused pyrazine (B50134) ring.

Table 3: Oxidative Cyclization to a Fused Heterocycle

| Substrate | Oxidizing Agent | Solvent | Conditions |

| 2'-(Benzyloxy)-2-fluoro-6-methoxy-[3,3'-bipyridine]-5',6'-diamine | Oxygen (from air) | Toluene | Heating |

This type of reaction is crucial for the construction of complex, polycyclic molecules that are often of interest in medicinal chemistry and materials science. The specific substituents on the pyridine ring can influence the ease of cyclization and the properties of the resulting fused system.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Methoxypyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-Fluoro-6-methoxypyridin-3-amine, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Advanced 1H, 13C, and 19F NMR Techniques for Structural Assignment

¹H NMR: The proton NMR spectrum of a substituted pyridine (B92270), such as this compound, provides key data on the arrangement of protons on the aromatic ring and the methoxy (B1213986) group. The chemical shifts are influenced by the electronic effects of the fluorine, methoxy, and amine substituents. Generally, protons on a pyridine ring appear in the aromatic region (typically δ 6.0-9.0 ppm). The methoxy group protons are expected to appear as a singlet further upfield, while the amine protons will also present as a singlet, though its chemical shift can be variable.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying each unique carbon environment. In substituted pyridines, the chemical shifts of the carbon atoms are highly dependent on the nature and position of the substituents. acs.org The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a definitive indicator of its position. The carbon of the methoxy group will be found in the aliphatic region, while the five aromatic carbons will have distinct signals in the downfield region, influenced by the electron-donating methoxy and amino groups and the electron-withdrawing fluorine atom.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov The fluorine nucleus has a wide chemical shift range, making it highly sensitive to its local electronic environment. nih.govscholaris.ca For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift confirms the presence and electronic state of the fluorine atom on the pyridine ring. Coupling between the fluorine and nearby protons (H-C-C-F and H-C-C-C-F) can be observed in the ¹H spectrum, providing further structural confirmation.

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on known data for similarly substituted pyridine derivatives. Actual values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Notes |

|---|---|---|

| ¹H | ||

| Aromatic CH | 6.5 - 8.0 | Doublets or doublets of doublets, showing coupling to each other and to the ¹⁹F nucleus. |

| NH₂ | 3.5 - 5.5 | Broad singlet, chemical shift can be concentration and solvent dependent. |

| OCH₃ | 3.8 - 4.0 | Singlet. |

| ¹³C | ||

| C-F | 155 - 165 | Doublet (due to large ¹JCF coupling). |

| C-OCH₃ | 150 - 160 | Singlet. |

| C-NH₂ | 130 - 140 | Singlet. |

| Aromatic CH | 100 - 120 | Doublets (due to C-F coupling) or singlets. |

| OCH₃ | 50 - 60 | Singlet. |

| ¹⁹F | -70 to -90 | The specific shift is highly indicative of the electronic environment on the pyridine ring. |

2D NMR and Conformational Analysis

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on the pyridine ring, helping to trace the connectivity of the aromatic system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the placement of the substituents. For instance, correlations would be expected between the methoxy protons and the C-6 carbon, and between the aromatic protons and their neighboring carbons, providing a complete picture of the molecular structure. libretexts.org

Conformational analysis, particularly concerning the orientation of the methoxy group relative to the pyridine ring, can be inferred from Nuclear Overhauser Effect (NOE) experiments or from detailed analysis of long-range coupling constants. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, offering a "fingerprint" based on the stretching and bending of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

N-H Vibrations: The amine group will show symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring are observed in the 1400-1650 cm⁻¹ region.

C-F and C-O Bonds: The strong C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range, while the C-O stretching of the methoxy group will also produce a strong band, typically around 1020-1250 cm⁻¹.

Table 2: Key FTIR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methoxy (C-H) | Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1650 |

| Fluoro (C-F) | Stretch | 1200 - 1300 |

| Methoxy (C-O) | Stretch | 1020 - 1250 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum. nih.gov The C-F bond also gives rise to a Raman active band. Comparing the FTIR and Raman spectra can help in assigning vibrational modes more accurately, as some vibrations may be strong in one technique and weak or absent in the other. nih.gov

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₆H₇FN₂O), the expected exact mass is approximately 142.05 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely involve characteristic losses:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Loss of hydrogen cyanide (HCN) or fluoro-cyanide (FCN) from the pyridine ring, which is a common fragmentation pathway for pyridine derivatives.

Analyzing these fragments allows for the verification of the different structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

For instance, in the analysis of related heterocyclic compounds, HRMS has been instrumental in confirming the formation of desired products and identifying potential impurities. The precise mass-to-charge ratio (m/z) obtained from HRMS helps to distinguish between isomers and compounds with very similar molecular weights, a task that is often challenging with standard resolution mass spectrometry.

Table 1: Illustrative HRMS Data for a Pyridine Derivative

| Compound | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |

|---|---|---|---|---|

| Hypothetical Derivative of this compound | 250.0987 | 250.0985 | -0.8 | C12H11FN2O3 |

Fragmentation Pathways and Isomeric Differentiation

The fragmentation patterns observed in the mass spectra of this compound and its derivatives under techniques like electrospray ionization (ESI) or electron ionization (EI) provide valuable structural information. The fragmentation pathways are often predictable and can be rationalized based on the stability of the resulting ions.

Common fragmentation events for pyridine derivatives include the loss of substituents from the pyridine ring, such as the methoxy group (-OCH3) or the fluorine atom (-F), as well as ring cleavage. By analyzing these fragmentation patterns, it is possible to deduce the connectivity of the atoms within the molecule. Furthermore, isomeric differentiation can often be achieved by comparing the relative abundances of specific fragment ions, as different isomers may exhibit distinct fragmentation behaviors due to steric or electronic effects.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of this compound and its derivatives. The position and intensity of the absorption and emission bands are sensitive to the molecular structure, solvent polarity, and the presence of substituents. uobaghdad.edu.iq

The UV-Vis absorption spectra of these compounds typically exhibit bands corresponding to π-π* and n-π* electronic transitions within the pyridine ring and associated chromophores. uobaghdad.edu.iq The introduction of substituents can cause a shift in the absorption maximum (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, a study on related methoxy-substituted quinolines showed that the position of the methoxy group significantly influences the fluorescence properties. sciforum.net

Fluorescence spectroscopy provides information about the excited state of the molecule. The emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters. For instance, in a study of 3,4-dicyanocarbostyrils, the introduction of a second methoxy group resulted in a blue shift in both absorption and emission, along with a significant increase in the fluorescence quantum yield. sciforum.net The solvent environment can also play a crucial role; a study on a bromothiophen-dihydropyrrolopyrrole-dione derivative showed that the emission maxima shifted to the red in more polar solvents. uobaghdad.edu.iq

Table 2: Illustrative Spectroscopic Data for a Methoxy-Substituted Heterocycle

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 3,4-dicyano-6,7-dimethoxy-carbostyril | Acetonitrile | 450 | 520 | ~0.50 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. mdpi.comuchicago.edu To perform this analysis, a suitable single crystal of the compound is required. nih.gov The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For example, in the structural study of a fused triazolo/thiadiazole derivative, single-crystal X-ray diffraction confirmed the molecular structure and provided detailed information on bond distances and angles. mdpi.com The crystal system, space group, and unit cell dimensions are key parameters obtained from these studies. mdpi.comnih.gov

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Data adapted from a study on a related heterocyclic system for illustrative purposes. mdpi.com

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. researchgate.net These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, play a crucial role in the physical properties of the solid material.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. nuph.edu.ua It allows for the identification of close contacts between neighboring molecules and provides a "fingerprint" plot that summarizes the nature and extent of these interactions. For instance, the analysis of a 2-aminobenzoxazole–fumaric acid molecular salt revealed the presence of classical N—H⋯O and O—H⋯O hydrogen bonds, as well as non-classical C—H⋯O interactions and π-π stacking. researchgate.net Similarly, in an investigation of 2,6-lutidinium hydrogen fumarate, both strong N+–H⋯O− and O–H⋯O hydrogen bonds, along with weaker C–H⋯O interactions, were identified. rsc.org The study of crystal packing provides valuable insights into the supramolecular architecture and can help to understand the stability and properties of the crystalline material. nih.gov

Computational and Theoretical Chemistry Studies of 2 Fluoro 6 Methoxypyridin 3 Amine

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

No published studies were found that detail the optimized molecular geometry or the calculated vibrational frequencies of 2-Fluoro-6-methoxypyridin-3-amine using DFT methods. Such an analysis would typically provide bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation, along with its predicted infrared and Raman spectra.

A frontier molecular orbital analysis for this compound, which would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is not available in the current body of scientific literature. The energy gap between these orbitals is a key indicator of molecular reactivity. Associated global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, have therefore also not been reported.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

There are no specific NBO analysis reports for this compound. This type of analysis would provide insight into the delocalization of electron density between orbitals, charge distribution, and the stabilizing effects of hyperconjugative interactions within the molecule.

Electrostatic Potential (MEP) Mapping for Reactive Site Identification

MEP maps are valuable for predicting the sites of electrophilic and nucleophilic attack. However, no studies presenting the MEP map for this compound have been found. Such a map would illustrate the charge distribution and identify the electron-rich and electron-poor regions of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate potential reaction mechanisms involving this compound has not been a subject of published research. These studies would involve mapping the potential energy surface of a reaction to identify transition states and intermediates.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A detailed analysis of quantum chemical descriptors and their relationship to the structure and reactivity of this compound is not documented. This would typically involve correlating various calculated parameters with observed chemical behavior to build predictive models.

Synthetic Utility and Applications of 2 Fluoro 6 Methoxypyridin 3 Amine Derivatives in Chemical Research

Role as Chemical Building Blocks for Complex Molecules

The trifunctional nature of 2-fluoro-6-methoxypyridin-3-amine derivatives makes them highly valuable starting materials for the synthesis of complex, poly-substituted molecules. The fluorine atom, positioned ortho to the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can readily participate in a variety of coupling reactions and amide bond formations.

One notable application is in the construction of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. In these syntheses, the amino group of a 6-methoxypyridin-3-amine analog partakes in a Buchwald-Hartwig amination reaction with a halogenated quinoline (B57606). nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. The resulting quinoline-amine core can be further elaborated by introducing a range of functional groups at various positions on the quinoline ring, demonstrating the modularity of this synthetic approach. acs.org

The reactivity of the 2-fluoro substituent is also a key feature. It is significantly more reactive towards nucleophilic displacement than other halogens like chlorine, often enabling milder reaction conditions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This enhanced reactivity allows for the selective functionalization of the pyridine (B92270) ring, even in the presence of other reactive sites, which is a crucial advantage in multi-step syntheses of complex target molecules. acs.orgnih.gov

The table below summarizes examples of complex molecules synthesized using aminopyridine building blocks.

| Building Block | Reaction Type | Complex Molecule Class |

| 6-Methoxypyridin-3-amine | Buchwald-Hartwig Amination | N-(6-methoxypyridin-3-yl)quinoline-2-amines |

| 2-Fluoropyridine Derivatives | Nucleophilic Aromatic Substitution (SNAr) | 2-Substituted Pyridines |

Applications in Ligand Design for Catalysis

Substituted diaminopyridines are important scaffolds in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyridine ring and the amino groups can coordinate with metal centers, creating stable complexes with tailored electronic and steric properties. These properties are critical for controlling the activity and selectivity of catalytic reactions.

While direct applications of this compound in this area are still emerging, the broader class of substituted 2,6-diaminopyridines has been successfully employed in the synthesis of novel ligands. For example, these pyridines can be used to create ligands capable of stabilizing extended metal atom chains (EMACs). EMACs are linear chains of metal atoms held together by metal-metal bonds and supported by surrounding organic ligands. These structures are of interest for their unique magnetic and electronic properties.

The synthesis of these ligands often involves the reaction of a diaminopyridine with other coordinating groups to create a multidentate ligand that can encapsulate the metal chain. The substituents on the pyridine ring play a crucial role in fine-tuning the properties of the resulting metal complex. The electron-withdrawing or -donating nature of groups like fluorine and methoxy (B1213986) can influence the electron density at the metal centers, thereby affecting the catalytic activity.

Precursors for Advanced Materials Research

The development of advanced materials with specific optical, electronic, or magnetic properties is a rapidly growing field of research. The unique structural and electronic features of fluorinated methoxypyridines make them attractive precursors for such materials. The ability of aminopyridines to form predictable hydrogen-bonding networks is a key aspect of crystal engineering, where molecules are designed to self-assemble into well-defined solid-state structures.

For instance, the formation of co-crystals between aminopyridines and other molecules, such as carboxylic acids, can lead to materials with tailored physical properties, including solubility and stability. The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, directing the assembly of the crystal lattice. The fluorine and methoxy substituents can further influence these interactions through weaker forces, providing an additional layer of control over the final structure.

Research in this area has shown that halogenated diaminopyridines can serve as intermediates in the development of functional organic materials. googleapis.com The specific substitution pattern on the pyridine ring can affect intermolecular distances and interactions, which in turn determines the bulk properties of the material. googleapis.com While specific examples utilizing this compound are not yet widely reported, the principles of crystal engineering suggest its potential in creating novel solid-state materials.

Research into Agrochemical Intermediates and Related Synthetic Applications

The pyridine ring is a common motif in a wide range of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The incorporation of fluorine and methoxy groups can significantly enhance the biological activity and metabolic stability of these compounds. Consequently, substituted pyridines are highly sought-after intermediates in the agrochemical industry.

Fluorinated pyridines are key building blocks for a number of pesticides. nih.govresearchgate.net For example, N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is a known carboxamide with applications in agriculture. justia.com The synthesis of such molecules often relies on the availability of appropriately substituted pyridine precursors. The presence of a reactive handle, such as an amino group, allows for the straightforward introduction of the pyridine core into a larger molecular framework.

While a direct line from this compound to a commercial agrochemical is not explicitly documented in publicly available literature, its structural motifs are highly relevant. Patents for agrochemical preparations often list a wide variety of substituted pyridines as potential components, highlighting the continuous search for new active ingredients. google.comgoogle.com The combination of fluorine, methoxy, and amino groups in a single building block makes derivatives of this compound promising candidates for the synthesis of next-generation agrochemicals. The development of cost-effective and environmentally benign synthetic routes to these intermediates is an active area of research. nih.gov

Development of Analytical Probes and Reagents

The unique photophysical properties that can be imparted to molecules containing the fluorinated methoxypyridine scaffold make them excellent candidates for the development of analytical probes and reagents. A prominent example is the use of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as positron emission tomography (PET) tracers for imaging α-synuclein aggregates in the brain, which are a hallmark of Parkinson's disease. nih.gov

In this application, the core structure, synthesized from a 6-methoxypyridin-3-amine analog, is designed to have a high binding affinity and selectivity for α-synuclein fibrils. nih.gov The molecule is then radiolabeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18 (B77423). When administered, the tracer crosses the blood-brain barrier and binds to its target, allowing for the visualization of the aggregates using PET imaging. The development of these probes involves extensive structure-activity relationship studies to optimize their binding properties and pharmacokinetic profile. nih.gov

The table below presents key data for selected PET probes based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold.

| Compound | Radiolabel | Application | Key Finding |

| [¹¹C]7f | Carbon-11 | PET Imaging | Favorable brain washout pharmacokinetics |

| [¹⁸F]7j | Fluorine-18 | PET Imaging | Favorable brain washout pharmacokinetics |

| [¹¹C]8i | Carbon-11 | PET Imaging | Penetrated the blood-brain barrier |

| [¹²⁵I]8i | Iodine-125 | In vitro binding assays | Potent and selective α-synuclein radioligand |

In addition to imaging probes, aminopyridine derivatives can also serve as reagents for the sensitive detection and quantification of other molecules. Their ability to form stable, often fluorescent, conjugates with other molecules makes them useful in a variety of analytical techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-6-methoxypyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of a nitro precursor. For example, 2-fluoro-6-methoxy-3-nitropyridine can be reduced using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere, achieving yields up to 105% (note: yield exceeding 100% may indicate residual solvent or impurities, necessitating rigorous purification) . Alternative routes include nucleophilic substitution of halogenated pyridines with methoxy groups under basic conditions. Optimizing temperature (e.g., 50–80°C) and catalyst loading (5–10% Pd/C) is critical to minimize side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substitution patterns. The methoxy group ( ppm) and aromatic protons ( ppm) are diagnostic. F NMR can resolve fluorination sites ( to -120 ppm for meta-fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (142.13 g/mol) and isotopic patterns (e.g., Cl vs. F) .

- IR Spectroscopy : Stretching frequencies for NH (~3350 cm), C-F (~1250 cm^{-1), and C-O (~1100 cm) confirm functional groups .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom at the 2-position enhances electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids at the 5-position is feasible. However, the electron-withdrawing fluorine may reduce nucleophilicity of the amine group, requiring protection (e.g., Boc or acetyl) during multi-step syntheses .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking against bacterial enzymes (e.g., DNA gyrase) can predict antimicrobial activity. For example, Schiff base analogs of similar pyridinamines show binding affinities (-8.5 to -10.2 kcal/mol) via hydrogen bonding with active-site residues .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~1.5) and blood-brain barrier penetration. The compound’s low molecular weight (<200 Da) and polar surface area (~50 Ų) suggest moderate permeability .

- Conceptual DFT : Global reactivity descriptors (e.g., electrophilicity index ~1.8 eV) correlate with nucleophilic attack susceptibility in antimicrobial mechanisms .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for fluorinated pyridinamines?

- Methodological Answer :

- Dose-Response Validation : Perform MIC assays across multiple bacterial strains (e.g., E. coli, S. aureus) to confirm activity thresholds. For example, inconsistent results may arise from strain-specific efflux pumps or biofilm formation .

- Synergistic Studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects. Metal complexes (e.g., Co(II) or Cu(II) Schiff bases) may enhance activity by disrupting membrane integrity .

- Resazurin Microplate Assay : Use fluorometric resazurin reduction to quantify live/dead cell ratios, minimizing subjective endpoint interpretation .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer :

- Protection-Deprotection : Protect the amine with tert-butoxycarbonyl (Boc) to direct electrophilic substitution (e.g., bromination at the 4-position) .

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) at low temperatures (-78°C) to deprotonate the 4-position, enabling coupling with electrophiles like aldehydes or halogens .

- Photoredox Catalysis : Employ iridium or ruthenium catalysts under blue light to selectively functionalize electron-deficient positions via radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.